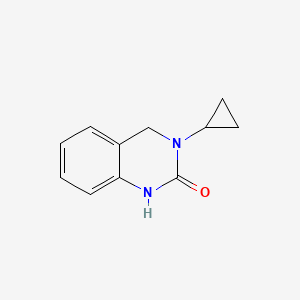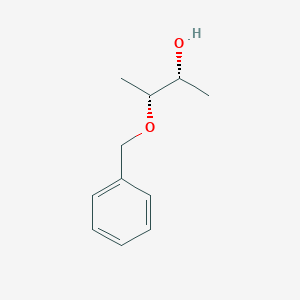![molecular formula C21H21F3N2O2 B3093384 Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1243328-71-3](/img/structure/B3093384.png)
Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Descripción general
Descripción
Spiro[indoline-3,4’-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids with a variety of bioactivities . These compounds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Synthesis Analysis
The synthesis of spiro[indoline-3,4’-piperidine] compounds often involves multicomponent reactions. For instance, Tripathi has introduced an efficient multicomponent synthetic method for the formation of new spiroindole quinazolines from isatoic anhydride, isatin, and primary amine, which is catalyzed by β-cyclodextrin in an aqueous medium .Molecular Structure Analysis
The molecular structure of spiro[indoline-3,4’-piperidine] compounds is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This three-dimensional structure and rigidity lead to their good affinity to 3D proteins .Chemical Reactions Analysis
The chemical reactions involving spiro[indoline-3,4’-piperidine] compounds are diverse and often involve multicomponent reactions . These reactions are an active research field of organic chemistry for well over a century .Aplicaciones Científicas De Investigación
Novel Routes to Spiro Derivatives
Researchers have developed various synthetic routes to produce spiro[indoline-3,4′-piperidine] derivatives, which are crucial in medicinal chemistry. One such method involves a four-component reaction yielding spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives. This process uses isatin, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)-1-ethanone, and benzylamine derivatives, producing the desired compounds in excellent yields (Alizadeh & Mokhtari, 2011). Another study demonstrates the synthesis of spiro[indoline-3,4'-piperidine]-2-ones, highlighting their potential as c-Met/ALK inhibitors, which could offer a new direction for therapeutic development (Li et al., 2013).
Catalysis and Asymmetric Synthesis
The use of guanidinium hypoiodite as a catalyst for the oxidative coupling reaction of oxindoles with β-dicarbonyls has been reported. This method facilitates the creation of spiro-coupling products, including optically active spiro[indoline-3,4'-piperidines], which are pivotal in the synthesis of biologically active compounds (Sugimoto et al., 2023).
Novel Applications and Bioactivity
Antitumor and Pharmacological Potential
Certain spiro[indoline-3,4'-piperidine] derivatives have been identified for their selective and efficacious inhibitory activities against cancer targets such as c-Met/ALK. These findings suggest significant therapeutic potential for these compounds in cancer treatment (Li et al., 2013). Additionally, the synthesis of fluorescent scaffolds from reactions involving spiro[benzo[e]indole-2,2′-piperidine] derivatives has been explored, indicating potential applications in the development of novel fluorescent materials (Buinauskaitė et al., 2012).
Synthesis and Antibacterial Activity
A methodology for synthesizing spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivatives, which exhibit antibacterial activity against human pathogenic bacteria, has been developed. This synthesis combines isatins, arylhydrazones of dimedone, and malononitrile, showcasing the versatility of spiro compounds in addressing microbial resistance (Vinoth, Vadivel, & Lalitha, 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of spiro[indoline-3,4’-piperidine] compounds involve the development of novel synthetic procedures and the discovery of new therapeutic agents . The inherent three-dimensional nature of these compounds makes them attractive synthetic targets in organic chemistry and drug discovery projects .
Propiedades
IUPAC Name |
benzyl 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-6-7-18-17(12-16)20(14-25-18)8-10-26(11-9-20)19(27)28-13-15-4-2-1-3-5-15/h1-7,12,25H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSJIMGELGYKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)C(F)(F)F)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



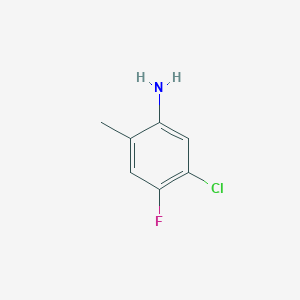
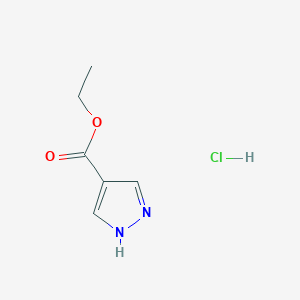


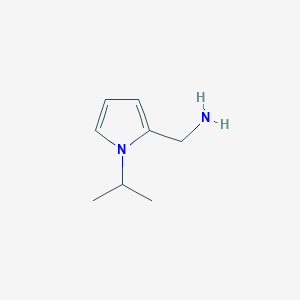
![2-{2-Methyl-1-oxa-4-azaspiro[4.4]nonane-4-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B3093334.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B3093349.png)
![7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093360.png)

![Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide](/img/structure/B3093371.png)
